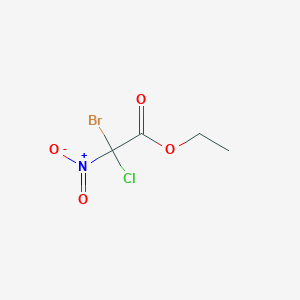
Ethylbromochloronitroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylbromochloronitroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of bromine, chlorine, and nitro groups attached to an ethyl acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylbromochloronitroacetate can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of ethyl acetate. The general synthetic route involves the following steps:
Bromination: Ethyl acetate is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Nitration: Finally, the chlorinated product is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
- Continuous feeding of reactants into the reactor.
- Maintaining optimal temperature and pressure conditions.
- Efficient separation and purification of the final product using techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylbromochloronitroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Substitution: Formation of ethyliodochloronitroacetate or ethylbromoiodonitroacetate.
Reduction: Formation of ethylbromochloroaminoacetate.
Hydrolysis: Formation of bromochloronitroacetic acid and ethanol.
Applications De Recherche Scientifique
Ethylbromochloronitroacetate has several applications in scientific research, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of ethylbromochloronitroacetate involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and nitro groups can participate in electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect the structure and function of biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethylbromochloronitroacetate can be compared with other similar compounds such as:
Ethylbromoacetate: Lacks the chlorine and nitro groups, making it less reactive in certain chemical reactions.
Ethylchloronitroacetate: Lacks the bromine group, resulting in different reactivity and applications.
The presence of all three functional groups (bromine, chlorine, and nitro) in this compound makes it unique and versatile for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C4H5BrClNO4 |
|---|---|
Poids moléculaire |
246.44 g/mol |
Nom IUPAC |
ethyl 2-bromo-2-chloro-2-nitroacetate |
InChI |
InChI=1S/C4H5BrClNO4/c1-2-11-3(8)4(5,6)7(9)10/h2H2,1H3 |
Clé InChI |
ZRWYLJCSVZVTHH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C([N+](=O)[O-])(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















